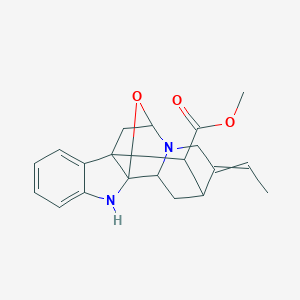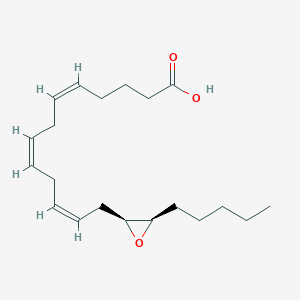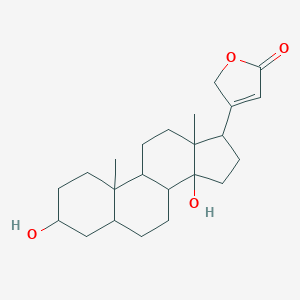
alpha-Amyrin palmitate
Descripción general
Descripción
Alpha-Amyrin palmitate is a natural triterpenoid . It is found in the herbs of Ficus tikoua and is antiarthritic in the adjuvant model of arthritis in rats . Alpha-Amyrin palmitate is a potent non-competitive inhibitor of chymotrypsin (Ki=6 microM), and it also shows weak cytotoxicity against the A2780 human ovarian cancer cell line .
Synthesis Analysis
The synthesis of α-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .
Molecular Structure Analysis
Alpha-Amyrin palmitate is a pentacyclic triterpenol with the chemical formula C46H80O2 . It is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .
Chemical Reactions Analysis
The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .
Physical And Chemical Properties Analysis
Alpha-Amyrin palmitate is a water-insoluble, extremely weak basic compound . It has a molecular weight of 665.1 g/mol .
Aplicaciones Científicas De Investigación
Synthesis of α- and β-Amyrin
The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction . This is the first report of α-amyrin enhancement under abiotic and biotic stress in T. indica, and this enrichment possibility may be extended to other α-amyrin-producing plants for pharmaceutical application .
Antimicrobial and Antifungal Properties
Amyrins represent a class of the most abundant secondary metabolites in plants sharing plant protective properties . Among their high value as antimicrobial and antifungal agents in plants, they share pharmacologically relevant properties.
Anti-inflammatory Properties
Amyrins have proven anti-inflammatory activities . This property makes them valuable in the development of drugs for conditions associated with inflammation.
Anti-nociceptive Properties
Amyrins have shown anti-nociceptive properties , which means they can block the detection of a painful or injurious stimulus by sensory neurons. This makes them potentially useful in pain management.
Gastro-protective Properties
Amyrins have gastro-protective activities , which means they can help protect the stomach and intestines from damage, such as from ulcers.
Inhibition of HIV Transcriptase-1
Amyrins have been found to inhibit HIV transcriptase-1 , which could make them valuable in the development of treatments for HIV.
Antihyperglycemic and Hypolipidemic Effects
A study investigated the effects of α, β-amyrin, a pentacyclic triterpene mixture from the resin of Protium heptaphyllum on blood sugar level and lipid profile in normal and streptozotocin (STZ)-induced diabetic mice, and in mice fed on a high-fat diet (HFD) . The results showed potential antihyperglycemic and hypolipidemic effects of α, β-amyrin mixture .
Preservation of Beta Cell Integrity
The plasma insulin level and histopathological analysis of pancreas revealed the beneficial effect of α, β-amyrin in the preservation of beta cell integrity . This could be particularly beneficial in conditions like diabetes, where the integrity of beta cells is compromised.
Mecanismo De Acción
A study demonstrated that α,β-amyrin exhibits long-lasting antinociceptive and anti-inflammatory properties in 2 models of persistent nociception via activation of the cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines and expression of NF-κB, CREB and cyclooxygenase 2 .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34-,35+,37+,38-,39+,41+,43-,44+,45-,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPGRVQWTLDDQX-IBZMRETLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@H]([C@@H](CC5)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Amyrin palmitate | |
CAS RN |
22255-10-3 | |
| Record name | α-Amyrin palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the anti-inflammatory effects of alpha-amyrin palmitate and how does it work?
A1: Research suggests that alpha-amyrin palmitate exhibits anti-inflammatory activity, particularly in the context of adjuvant-induced arthritis in rats []. When administered orally to arthritic rats, alpha-amyrin palmitate demonstrated several beneficial effects:
- Reduced serum hyaluronate and blood granulocytes: These factors are typically elevated in inflammatory conditions, and their reduction suggests a modulation of the inflammatory response [].
- Improved anaemia: Adjuvant arthritis can lead to anaemia, and alpha-amyrin palmitate administration showed a positive effect on red blood cell counts [].
- Histological improvements: Examination of joint tissues revealed reduced synovial proliferation, joint invasion, and leukocyte infiltration in treated rats, indicating a suppression of inflammatory processes [].
- Protection against bone and cartilage damage: The compound showed a protective effect against the destruction of bone and cartilage, common hallmarks of arthritis [].
Q2: How does the structure of alpha-amyrin palmitate relate to its activity as a protease inhibitor?
A2: Alpha-amyrin palmitate is a lupane triterpenoid esterified with palmitic acid []. Studies comparing alpha-amyrin palmitate with other related triterpenoids, such as lupeol and alpha-amyrin, provide insights into structure-activity relationships [].
- Esterification enhances potency: Alpha-amyrin palmitate, with its palmitic acid ester, demonstrates significantly greater potency as a chymotrypsin inhibitor compared to its non-esterified counterpart, alpha-amyrin []. This suggests that the presence and nature of the ester moiety play a crucial role in enhancing inhibitory activity.
- Influence of the triterpenoid core: While both lupeol and alpha-amyrin share structural similarities, subtle differences in their core structures may contribute to variations in their inhibitory profiles against trypsin and chymotrypsin []. This highlights the importance of the specific triterpenoid scaffold in influencing enzyme binding and inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)